molecular formula C13H14O3 B3060572 7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one CAS No. 53666-72-1

7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one

Cat. No.: B3060572
CAS No.: 53666-72-1
M. Wt: 218.25 g/mol
InChI Key: IZOCZZMTQMWKLQ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones that have been widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be reacted with ethyl acetoacetate under acidic conditions to yield the desired coumarin derivative .

Industrial Production Methods

Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and catalyst concentration, are crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form chroman derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, chroman derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 3-position and methyl group at the 4-position differentiate it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .

Properties

IUPAC Name

7-hydroxy-4-methyl-3-propan-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-7(2)12-8(3)10-5-4-9(14)6-11(10)16-13(12)15/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOCZZMTQMWKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419954
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53666-72-1
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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